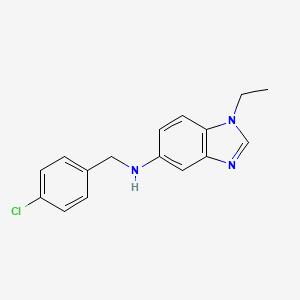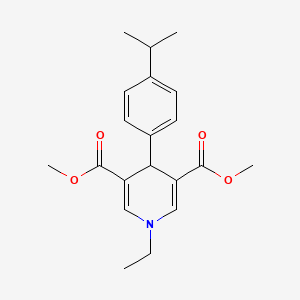
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, also known as CBEA, is a chemical compound that has been synthesized for various scientific research applications. CBEA belongs to the benzimidazole class of compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of protein kinase CK2, which is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of cell cycle arrest and apoptosis in cancer cells, and imaging of lysosomes in live cells. Additionally, this compound has been found to exhibit low toxicity in normal cells, which suggests that it may have potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is its potent anticancer activity against a range of cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. Additionally, this compound has been found to exhibit low toxicity in normal cells, which suggests that it may have a favorable safety profile. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, including:
1. Further studies on the mechanism of action of this compound, including its effects on other cellular processes and pathways.
2. Development of more potent and selective inhibitors of protein kinase CK2, based on the structure of this compound.
3. Evaluation of the anticancer activity of this compound in animal models, to determine its efficacy and safety in vivo.
4. Examination of the potential of this compound as a fluorescent probe for imaging of lysosomes in live animals, which may have applications in drug discovery and development.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders.
In conclusion, this compound is a chemical compound that has been synthesized for various scientific research applications, including as a potential anticancer agent, as an inhibitor of protein kinase CK2, and as a fluorescent probe for imaging of lysosomes in live cells. This compound exhibits a range of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of cell cycle arrest and apoptosis in cancer cells, and imaging of lysosomes in live cells. While there are some limitations to its use in lab experiments, this compound has several advantages, including its potent anticancer activity and low toxicity in normal cells. Finally, there are several future directions for research on this compound, including further studies on its mechanism of action and evaluation of its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine involves the reaction of 4-chlorobenzylamine with 1-ethyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been synthesized for various scientific research applications, including as a potential anticancer agent, as an inhibitor of protein kinase CK2, and as a fluorescent probe for imaging of lysosomes in live cells. In particular, this compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to selectively inhibit CK2, which is a protein kinase that is overexpressed in many types of cancer. Finally, this compound has been used as a fluorescent probe for imaging of lysosomes in live cells, which has potential applications in drug discovery and development.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-ethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-2-20-11-19-15-9-14(7-8-16(15)20)18-10-12-3-5-13(17)6-4-12/h3-9,11,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQFFAVOFMVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)
![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)



![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)
![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)

![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)
![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)